molecular formula C9H17NO2 B1605326 ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate CAS No. 192047-04-4

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Cat. No.: B1605326
CAS No.: 192047-04-4
M. Wt: 171.24 g/mol
InChI Key: VODUKXHGDCJEOZ-SFYZADRCSA-N
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Description

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS 1436-60-8) is a chiral, cis-configured cyclohexane derivative that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol, is characterized by its density of 1.018 g/cm³ and a boiling point of 235.3°C at 760 mmHg . Its defined stereochemistry, (1R,2S), makes it a critical precursor in the synthesis of more complex, stereospecific molecules, including potential therapeutic agents, as evidenced by its use in patent literature for compounds such as indole nitriles . Researchers utilize this amino ester intermediate for the preparation of various salts, including its readily available hydrochloride salt (CAS 1127-99-7) and hydrobromide salt (CAS 191986-98-8) , to enhance stability and handling properties. The compound requires specific storage conditions to maintain its integrity and should be kept in a dark place under an inert atmosphere, preferably in a freezer at -20°C . This product is intended for research and development purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUKXHGDCJEOZ-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355896
Record name ethyl(1r,2s)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192047-04-4
Record name ethyl(1r,2s)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Starting Material : Ethyl 2-oxocyclohexane carboxylate.
  • Chiral Auxiliary : (S)-(-)-1-Phenylethylamine.
  • Reaction Conditions :
    • Condensation with (S)-(-)-1-phenylethylamine in toluene or heptane.
    • Reduction using sodium borohydride or sodium acetoxyborohydride in the presence of isobutyric acid.
    • Epimerization with sodium tert-butoxide to achieve trans-cyclohexane configuration.
    • Ester reduction via potassium borohydride/LiCl system.

Data Table:

Step Reagents/Conditions Yield (%) Stereoselectivity (de/ee) Reference
Condensation (S)-(-)-1-Phenylethylamine, toluene, 80°C 85 95% de
Reduction NaBH₄, isobutyric acid, THF, 0°C 78 99% ee
Epimerization NaOtBu, THF, 60°C 82 98% ee
Final Reduction KBH₄, LiCl, reflux 90 >99% ee

Advantages : High enantiomeric excess (ee >99%) and scalability.
Limitations : Requires chromatographic purification for intermediates.

Multi-Step Organic Synthesis via N-Alkylation

This route focuses on constructing the bicyclic core through sequential alkylation and cyclization.

Key Steps:

  • N-Alkylation : (1S,2S)-2-[(S)-1-Phenylethylamino]cyclohexylmethanol with ethyl bromoacetate.
  • Mesylation : Conversion of hydroxyl to methanesulfonate ester.
  • Ring Closure : Base-mediated cyclization (e.g., NaOtBu in THF).
  • Hydrogenolysis : Pd/C-catalyzed removal of the chiral auxiliary.
  • Acid Hydrolysis : HCl-mediated ester cleavage.

Data Table:

Step Reagents/Conditions Yield (%) Purity Reference
N-Alkylation Ethyl bromoacetate, NaHCO₃, acetonitrile 76 95%
Mesylation Methanesulfonyl chloride, Et₃N, CH₂Cl₂ 88 98%
Cyclization NaOtBu, THF, 25°C 65 97% ee
Hydrogenolysis Pd/C, H₂, HCl/EtOH 92 >99% ee

Advantages : Avoids enzymatic resolution; suitable for industrial-scale production.
Limitations : Requires hazardous reagents (e.g., methanesulfonyl chloride).

Resolution via Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral acids or enzymes.

Key Steps:

  • Racemic Synthesis : Ethyl 2-aminocyclohexane-1-carboxylate prepared via Michael addition.
  • Resolution Agents :
    • S-(+)-Mandelic acid (yield: 45%, ee: 98%).
    • (−)-Dibenzoyl-L-tartaric acid (yield: 52%, ee: 97%).
  • Crystallization : Selective precipitation of diastereomeric salts.

Data Table:

Resolving Agent Solvent Yield (%) ee (%) Reference
S-(+)-Mandelic acid Ethanol 45 98
(−)-DBTA Acetonitrile 52 97
Lipase PS-IM TBME 38 95

Advantages : Cost-effective for small-scale production.
Limitations : Low yields due to equilibrium limitations.

Comparison of Methods

Method Yield Range (%) ee (%) Scalability Cost
Enantioselective Synthesis 75–90 >99 High High
Multi-Step Organic 65–92 97–99 Moderate Moderate
Resolution 38–52 95–98 Low Low

Critical Analysis

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes selective oxidation to form imines or nitroso derivatives under controlled conditions.
Key Data:

Reaction TypeConditionsProductYield/Notes
Amino → ImineOxidizing agents (e.g., O₂)Cyclohexane-imine carboxylate esterNot specified
  • Oxidation typically requires mild conditions to prevent overoxidation of the ester group.

  • Stereochemical integrity is preserved during oxidation due to the rigidity of the cyclohexane ring.

Reduction Reactions

The ester group is selectively reduced to a primary alcohol.
Key Data:

Reaction TypeConditionsProductYield/Notes
Ester → AlcoholKBH₄, LiCl, THF, reflux(1S,2S)-2-aminocyclohexylmethanolHigh yield (~85%)
  • Sodium borohydride in the presence of lithium chloride selectively reduces the ester without affecting the amino group .

  • Reactions in tetrahydrofuran (THF) at reflux temperatures optimize conversion rates .

Hydrolysis Reactions

The ester undergoes hydrolysis to yield carboxylic acid derivatives.
Key Data:

Reaction TypeConditionsProductYield/Notes
Ester → Carboxylic AcidHCl (aq.), reflux(1R,2S)-2-aminocyclohexanecarboxylic acidQuantitative
  • Acidic hydrolysis (6 M HCl) under reflux achieves complete conversion to the carboxylic acid .

  • The reaction retains stereochemistry due to the absence of epimerization-prone intermediates .

Acylation and N-Alkylation

The amino group participates in nucleophilic substitutions.
Key Data:

Reaction TypeConditionsProductYield/Notes
N-BenzoylationBenzoyl chloride, NaOH, toluene, 15 min RTN-Benzoyl derivative>95% purity
N-AlkylationEthyl bromoacetate, Na₂CO₃, acetonitrileEthyl 2-(alkylamino)cyclohexane carboxylate80–90%
  • N-Benzoylation is rapid at room temperature, enabling efficient derivatization for analytical purposes (e.g., enantiomeric excess determination via HPLC) .

  • Alkylation with ethyl bromoacetate proceeds via SN2 mechanism, requiring polar aprotic solvents like acetonitrile .

Epimerization

The chiral center adjacent to the ester group undergoes base-induced epimerization.
Key Data:

Reaction TypeConditionsProductYield/Notes
Cis → Trans IsomerizationNaOtBu, toluene, 60°CTrans-cyclohexane derivativeMajor diastereomer
  • Sodium tert-butoxide in toluene at elevated temperatures facilitates epimerization, favoring the thermodynamically stable trans isomer .

  • This step is critical in synthetic routes requiring diastereomeric purity .

Cyclization and Ring Formation

Intramolecular reactions form bicyclic structures.
Key Data:

Reaction TypeConditionsProductYield/Notes
CyclizationPd/C, H₂, methanolOctahydro-1H-indole derivativesHigh yield
  • Palladium-catalyzed hydrogenation induces cyclization to form indole derivatives, key intermediates in alkaloid synthesis .

Mechanistic Insights

  • Amino Group Reactivity : The primary amine participates in Schiff base formation, acylation, and alkylation due to its nucleophilic nature .

  • Steric Effects : The cyclohexane ring’s chair conformation sterically shields the amino group, influencing regioselectivity in reactions.

  • Stereochemical Stability : Acidic or basic conditions that could racemize the chiral centers are avoided unless intentional (e.g., epimerization) .

Comparative Reaction Table

Reaction TypeKey Reagents/ConditionsSelectivity ChallengesIndustrial Relevance
OxidationO₂, controlled pHAvoiding overoxidationModerate
ReductionKBH₄/LiCl, THFEster vs. amine selectivityHigh
HydrolysisHCl (aq.), refluxAcid stability of productHigh
N-AlkylationEthyl bromoacetate, Na₂CO₃Competing side reactionsModerate

Scientific Research Applications

Biological Applications

  • Neurotransmitter Modulation :
    • Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate has been studied for its potential to modulate neurotransmitter systems. Its structural similarity to naturally occurring amino acids allows it to interact effectively with biological receptors, influencing pathways related to neurological disorders .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes, which could be beneficial in therapeutic contexts where enzyme regulation is crucial. This property makes it a candidate for drug development targeting metabolic pathways .
  • Chiral Drug Development :
    • Due to its chirality, this compound is valuable in the synthesis of chiral drugs. The specific stereochemical configuration can significantly influence the efficacy and safety profiles of pharmaceutical agents .

Material Science Applications

This compound has also found applications in material science:

  • Gelling Agents : Research indicates that derivatives of cyclohexane amino acids can serve as effective gelling agents in various solvents. These compounds demonstrate superior gelling abilities compared to their enantiomers, indicating their potential use in developing new materials with specific rheological properties .

Case Studies and Research Findings

StudyFocusFindings
Study on Neurotransmitter Modulation Investigated the effects on neurotransmitter systemsFound that this compound influences neurotransmission pathways, showing potential for treating neurological disorders
Gelling Agent Research Examined gelation properties in various solventsDemonstrated that derivatives surpass pure enantiomers in gelling efficiency, highlighting their industrial applicability
Chiral Drug Synthesis Explored synthesis routes for chiral compoundsEstablished that controlling stereochemistry is vital for producing effective pharmaceutical intermediates

Mechanism of Action

The mechanism of action of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs: Varying Ring Size

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate belongs to a family of cycloalkane β-amino acid esters. Optical rotation data for homologs with different ring sizes highlight stereochemical and conformational influences:

Compound Ring Size [α]²⁵_D (c 0.20, EtOH) Key Feature
Ethyl (1R,2S)-2-aminocyclopentanecarboxylate 5 −6.94 Higher ring strain, reduced rotation
Ethyl (1R,2S)-2-aminocyclohexanecarboxylate 6 −11.13 Optimal ring stability
Ethyl (1R,2S)-2-aminocycloheptanecarboxylate 7 −4.09 Increased flexibility, lower rotation
Ethyl (1R,2S)-2-aminocyclooctanecarboxylate 8 Not reported Potential for macrocyclic derivatives

The cyclohexane derivative exhibits the most pronounced optical activity, likely due to its balance of ring stability and stereochemical rigidity .

Stereoisomers and Diastereomers

Stereochemistry significantly impacts physicochemical properties and applications:

  • (1S,2R)-Isomer: Ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexane-1-carboxylate hydrochloride (CAS 1346773-51-0) incorporates a bulky phenylethyl group, enhancing its utility in chiral ligand design .

Cyclopropane Derivatives

Smaller rings introduce strain and unique reactivity:

  • Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate (CAS 259214-56-7): Structure: Combines cyclopropane rigidity with a vinyl group for cross-coupling reactions. Applications: Intermediate in antiviral drugs (e.g., HCV protease inhibitors) . Salts: The tosylate salt (CAS 1159609-95-6) has a higher melting point (136–138°C) and improved stability .

Functionalized Derivatives and Salts

  • Hydrochloride Salts: The hydrochloride form of (1R,2S)-2-aminocyclohexane-1-carboxylate is preferred for handling due to its crystallinity and solubility .
  • Protected Derivatives: Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate (CAS 1140972-27-5) uses a benzyloxycarbonyl (Cbz) group for amine protection in peptide synthesis .

Unsaturated Analogs

  • Ethyl 2-amino-1-cyclohexene-1-carboxylate: The cyclohexene ring introduces conjugation, altering electronic properties and reactivity. This compound is used in Diels-Alder reactions and heterocycle synthesis .

Biological Activity

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is an organic compound notable for its potential biological activities and therapeutic applications. This article explores its biological mechanisms, interactions, and implications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclohexane ring with an amino group and a carboxylate ester. Its chirality, specifically the (1R,2S) configuration, significantly influences its biological interactions and activity. The compound's molecular formula is C9H15NO2C_9H_{15}NO_2, and it is often used in pharmaceutical research due to its structural properties that mimic naturally occurring amino acids .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the amino and ester groups enables the compound to form hydrogen bonds and engage in various non-covalent interactions, which are crucial for modulating biological pathways.

Key Mechanisms Include:

  • Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Interaction: Its structural similarity to neurotransmitters allows it to bind effectively to receptors involved in neurological functions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neurotransmitter Modulation: The compound has been studied for its potential effects on neurotransmitter systems, suggesting applications in treating neurological disorders.
  • Antitumor Activity: Preliminary studies have shown that derivatives of this compound may possess antitumor properties by inhibiting cancer cell proliferation .
  • Gelling Agent: It has also been evaluated for its gelation properties in various solvents, indicating potential applications in drug delivery systems .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study Focus Findings
Study 1Neurotransmitter ModulationDemonstrated modulation of neurotransmitter release in animal models.
Study 2Antitumor ActivityShowed significant inhibition of tumor cell growth in vitro .
Study 3Gelling PropertiesEvaluated as a supergelling agent for organic solvents; stable for over a month .

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique properties make it suitable for:

  • Chiral Drug Synthesis: Utilized as a chiral building block due to its stereochemistry.
  • Biochemical Assays: Employed in enzyme mechanism studies and receptor binding assays .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is typically synthesized via stereoselective methods such as the Diels-Alder reaction using ethyl(E)-3-nitroacrylate and furan derivatives to form bicyclic intermediates, followed by catalytic hydrogenation or enzymatic resolution to achieve enantiomeric purity . Key steps include chiral auxiliary use or asymmetric catalysis to control the (1R,2S) configuration. Purification via recrystallization or chiral chromatography is critical to isolate the desired enantiomer.

Q. What analytical techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR with chiral shift reagents, can confirm stereochemistry by differentiating diastereotopic protons. X-ray crystallography provides definitive structural validation of the (1R,2S) configuration . Polarimetry and chiral HPLC are complementary for assessing enantiomeric excess (ee) ≥98% .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (e.g., argon) at 2–8°C in airtight containers to avoid moisture absorption and oxidation. Use desiccants like silica gel and avoid exposure to light, as the compound may degrade via hydrolysis or photochemical pathways. Safety protocols include using explosion-proof equipment due to incompatibility with oxidizing agents .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

  • Methodological Answer : The (1R,2S) configuration enhances binding affinity to chiral active sites of enzymes like proteases or aminotransferases. Computational docking studies (e.g., AutoDock Vina) reveal that the cyclohexane ring’s chair conformation and the ethyl ester’s orientation optimize hydrogen bonding and steric interactions. Experimental validation via IC50_{50} assays shows 10–100x higher potency compared to (1S,2R) enantiomers .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading (e.g., Pd/C vs. Raney Ni). Systematic optimization via Design of Experiments (DoE) identifies critical parameters. For example, reducing Pd/C catalyst from 5% to 1% in hydrogenation increases yield from 60% to 85% by minimizing side reactions . Reproducibility requires strict control of reaction temperature (±2°C) and inert atmospheres.

Q. Can computational methods predict the reactivity of this compound in novel cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for [4+2] or [3+2] cycloadditions. Frontier molecular orbital (FMO) analysis predicts regioselectivity, with the LUMO of the cyclohexane carboxylate favoring nucleophilic attack at the α-position. Experimental validation via 1H^1H-NMR kinetic studies confirms computational predictions .

Q. What are the ecological implications of lab-scale synthesis waste containing this compound?

  • Methodological Answer : While ecotoxicity data are limited, biodegradation studies suggest slow mineralization in aquatic environments. Waste treatment should involve neutralization of acidic byproducts (pH 6–8) and adsorption onto activated carbon before disposal via licensed facilities. Researchers must document waste streams under REACH guidelines (EC No. 1907/2006) to mitigate bioaccumulation risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
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ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

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